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Compound of Interest

Compound Name: Barnidipine

Cat. No.: B1667753 Get Quote

Introduction

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker used for the

management of hypertension.[1][2][3] The presence of impurities in the active pharmaceutical

ingredient (API) can affect its quality, safety, and efficacy.[1] Therefore, the identification,

synthesis, and characterization of potential impurities are crucial for quality control during the

manufacturing process of barnidipine.[1] These synthesized impurities serve as reference

standards for analytical method development, validation, and routine quality control testing.

This document outlines the methodologies for the synthesis of four known impurities of

barnidipine. These impurities can arise during the manufacturing process or as degradation

products. The described protocols are intended for researchers, scientists, and drug

development professionals involved in the quality control of barnidipine.

Identified Impurities

During the process development of barnidipine hydrochloride, four key impurities have been

identified and characterized. The structures of these impurities are detailed below:

Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-

nitrophenyl)-3,5-pyridine dicarboxylate (diastereoisomer of barnidipine)

Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-

dicarboxylate (dehydrogenation product)
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Impurity 4: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-

dicarboxylate

Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-

nitrophenyl)-3,5-pyridinedicarboxylate (analog of barnidipine)

Barnidipine is also known to be sensitive to light and hydrolysis, which can lead to the

formation of degradation products. The pyridine derivative (Impurity 3) is a significant

photodegradation product formed by the aromatization of the 1,4-dihydropyridine ring.

Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of

barnidipine impurities, including yield, purity, and mass spectrometry data.

Impurity
Trivial
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
HPLC
Purity (%)

Mass
Spectrum
(m/z)

Impurity 2
Diastereois

omer

C₂₇H₂₉N₃O

₆
491.54 41 92.9

490.1 (M-

H)⁻

Impurity 3

Dehydroge

nation

Product

C₂₇H₂₇N₃O

₆
489.52 31 94.6

490.0

(M+H)⁺

Impurity 4
Ethyl Ester

Analog

C₂₀H₂₂N₂O

₆
386.40 55 -

398.2 (M-

H)⁻

Impurity 5
Ethyl

Analog

C₂₈H₃₁N₃O

₆
505.56 38 98.2

504.2 (M-

H)⁻

Experimental Protocols
Detailed methodologies for the synthesis of each impurity are provided below.

Synthesis of Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl
methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-
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pyridine dicarboxylate
This impurity is a diastereoisomer of barnidipine and can be synthesized using the enantiomer

of a key intermediate.

Procedure:

To a solution of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3-carboxylic acid (13) (2.47 g, 0.0074 mol) in dichloromethane (32.5 mL), add oxalyl chloride

(1.4 g, 0.011 mol) and a catalytic amount of DMF at -20°C.

Stir the reaction mixture for 1 hour at a temperature below -15°C.

In a separate flask, dissolve (S)-1-benzylpyrrolidin-3-ol (14) (1.3 g, 0.0073 mol) in

dichloromethane (32.5 mL).

Add the solution of (S)-1-benzylpyrrolidin-3-ol to the reaction mixture at -20°C and stir for 2

hours.

Pour the reaction mixture into a saturated sodium carbonate solution (125 mL) and extract

with dichloromethane (125 mL).

Wash the organic phase with water (250 mL), dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether (3:2) as the eluent to yield Impurity 2 as a light yellow solid.

Synthesis of Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-
methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-
dicarboxylate
This impurity is the dehydrogenation (oxidation) product of barnidipine.

Procedure:

Dissolve barnidipine (15) (1.0 g, 0.002 mol) in dichloromethane (20 mL).
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Add manganese dioxide (1.0 g, 0.0115 mol) to the solution.

Stir the mixture at room temperature for 24 hours.

Filter the reaction mixture and concentrate the filtrate.

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether (3:2) as the eluent to afford Impurity 3 as a light yellow solid.

Synthesis of Impurity 4: (S)-3-ethyl 5-methyl 2,6-
dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-
dicarboxylate
The formation of this impurity can occur during the recrystallization of the API in ethanol.

Procedure:

Dissolve (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-

carboxylic acid (12) (5.0 g, 0.015 mol) in ethanol (200 mL).

Add a catalytic amount of concentrated sulfuric acid.

Stir the mixture at room temperature for 24 hours.

Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (2 x 100 mL).

Wash the combined organic phase with water (300 mL), dry over anhydrous magnesium

sulfate, and concentrate.

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether (3:2) as the eluent to yield Impurity 4 as a light yellow solid.

Synthesis of Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl
ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-
pyridinedicarboxylate
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This impurity is an analog of barnidipine where the methyl ester is replaced by an ethyl ester,

potentially due to the presence of ethyl 3-aminobut-2-enoate as a starting material impurity.

Procedure:

To a solution of 5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-

carboxylic acid (18) (5.0 g, 0.014 mol) in dichloromethane (70 mL), add oxalyl chloride (2.7

g, 0.021 mol) and a catalytic amount of DMF below 0°C.

Stir the reaction mixture for 1 hour.

Cool the mixture to -20°C.

Add a solution of (S)-1-benzylpyrrolidin-3-ol (14) (2.5 g, 0.014 mol) in dichloromethane (70

mL) and stir for 2 hours.

Pour the reaction mixture into a saturated sodium carbonate solution (275 mL) and extract

with dichloromethane (275 mL).

Wash the organic phase with water (550 mL), dry over anhydrous magnesium sulfate, and

concentrate.

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether (3:2) as the eluent to yield Impurity 5 as a light yellow solid.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis of barnidipine
impurities.
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Caption: Synthetic routes to barnidipine impurities.
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Caption: Forced degradation pathway of barnidipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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